molecular formula C29H32F3NO4 B595365 N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide CAS No. 178261-42-2

N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide

Cat. No.: B595365
CAS No.: 178261-42-2
M. Wt: 515.573
InChI Key: LQCWHEZJZDDJHX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide involves multiple steps. One common method includes the reaction of 4-methoxybenzyl chloride with phenylmagnesium bromide to form bis(4-methoxyphenyl)methanol. This intermediate is then reacted with hexylamine and trifluoroacetic anhydride to yield the final product.

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis typically involves standard organic synthesis techniques, including the use of Grignard reagents and acylation reactions.

Chemical Reactions Analysis

Types of Reactions

N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoro-acetamide is unique due to its specific structure, which includes a trifluoroacetamide group and a bis(4-methoxyphenyl)phenylmethoxy moiety. This unique structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it a valuable reagent in the synthesis of polynucleotides and other complex molecules.

Properties

IUPAC Name

N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H32F3NO4/c1-35-25-16-12-23(13-17-25)28(22-10-6-5-7-11-22,24-14-18-26(36-2)19-15-24)37-21-9-4-3-8-20-33-27(34)29(30,31)32/h5-7,10-19H,3-4,8-9,20-21H2,1-2H3,(H,33,34)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQCWHEZJZDDJHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCCCCCCNC(=O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H32F3NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00747180
Record name N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

515.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178261-42-2
Record name N-[6-[Bis(4-methoxyphenyl)phenylmethoxy]hexyl]-2,2,2-trifluoroacetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=178261-42-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-{6-[Bis(4-methoxyphenyl)(phenyl)methoxy]hexyl}-2,2,2-trifluoroacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00747180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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